![molecular formula C19H22N2O3 B2438309 2-[4-(2,4-二甲基苯氧基)丁酰氨基]苯甲酰胺 CAS No. 496036-13-6](/img/structure/B2438309.png)
2-[4-(2,4-二甲基苯氧基)丁酰氨基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide is an organic compound with the molecular formula C19H24N2O3 This compound is known for its unique chemical structure, which includes a benzamide group and a dimethylphenoxy butanoyl moiety
科学研究应用
2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide typically involves a multi-step process. One common method includes the reaction of 2,4-dimethylphenol with butanoyl chloride to form 2,4-dimethylphenoxybutanoyl chloride. This intermediate is then reacted with 4-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
作用机制
The mechanism of action of 2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways or disruption of cellular processes essential for cell survival and proliferation.
相似化合物的比较
Similar Compounds
- 2-[4-(2,3-Dimethylphenoxy)butanoylamino]benzamide
- Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate
Uniqueness
2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its dimethylphenoxy group provides steric hindrance, affecting its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.
属性
IUPAC Name |
2-[4-(2,4-dimethylphenoxy)butanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-9-10-17(14(2)12-13)24-11-5-8-18(22)21-16-7-4-3-6-15(16)19(20)23/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H2,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNOFCGJFXTIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=CC=C2C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(1-pyrrolidinyl)phenyl]pentanamide](/img/structure/B2438227.png)
amine](/img/structure/B2438228.png)
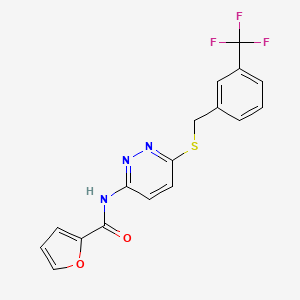
![Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2438234.png)
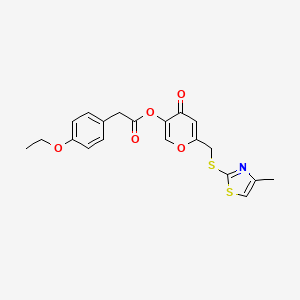
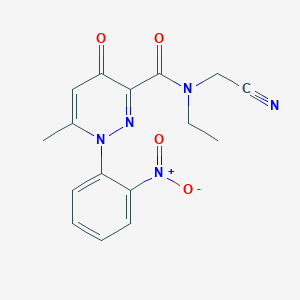
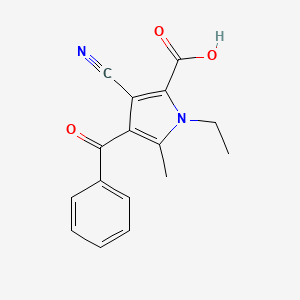
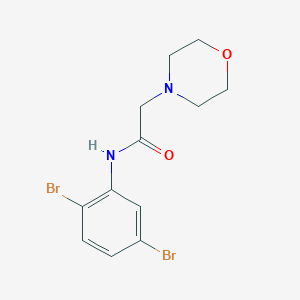
![2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2438243.png)
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2438244.png)
![4-ethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2438245.png)
![N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2438246.png)
![2-(2,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2438248.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2438249.png)
